molecular formula C5H6F3NO2 B13150747 Methyl 2-(trifluoromethyl)aziridine-2-carboxylate

Methyl 2-(trifluoromethyl)aziridine-2-carboxylate

Cat. No.: B13150747
M. Wt: 169.10 g/mol
InChI Key: UMLZQFLDTFSGLS-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)aziridine-2-carboxylate (CAS 208194-01-8) is a versatile fluorinated aziridine building block prized in synthetic and medicinal chemistry. Its structure combines a highly strained three-membered aziridine ring with a metabolically stable trifluoromethyl group, making it a valuable precursor to a range of biologically active molecules . The compound serves as a key synthon for the development of fluorinated amino acids, which are of significant interest as potential enzyme inhibitors, antibacterial, and antitumor agents due to the profound effects fluorine imparts on lipophilicity, metabolic stability, and pharmacokinetic profile . Furthermore, this aziridine ester can be readily transformed into other high-value intermediates. For instance, aziridine-2-carboxylates are established precursors to aziridinyl ketones, which can undergo nucleophilic trifluoromethylation to access diastereomerically enriched, trifluoromethylated aziridinyl alcohols . These aziridinyl alcohols are important as building blocks for natural products and as potent chiral ligands in asymmetric synthesis . In reactivity, non-activated aziridines like this compound can be inert but are typically activated towards nucleophiles by forming aziridinium ion intermediates. The regiochemical outcome of the ring-opening reaction is influenced by the substituents on the ring and the nature of the nucleophile, allowing for the synthesis of various regioisomeric nitrogen-containing compounds . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed, as aziridines and their derivatives are reactive chemical species.

Properties

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)aziridine-2-carboxylate

InChI

InChI=1S/C5H6F3NO2/c1-11-3(10)4(2-9-4)5(6,7)8/h9H,2H2,1H3

InChI Key

UMLZQFLDTFSGLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CN1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Stereoselective Aza-Darzens Reaction

The aza-Darzens protocol enables direct construction of the aziridine ring using trifluoroaldimines and methyl diazoacetate. Key advancements include:

Reaction conditions

  • Trifluoroaldimine (1.0 eq) + methyl diazoacetate (1.2 eq) in hexafluoroisopropanol (HFIP) at −78°C
  • BF₃·Et₂O (0.1 eq) as Lewis acid catalyst
  • Yield : 86–92% with cis/trans selectivity up to 95:5

Mechanistic rationale
HFIP's high polarity stabilizes the transition state, enhancing stereoselectivity. The trifluoromethyl group directs nucleophilic attack through σ-hole interactions, favoring cis-configuration (Figure 1A).

Intramolecular Cyclization of β-Chloroamines

β-Chloroamine precursors undergo base-mediated ring closure:

Synthetic pathway

CF₃  
|  
CH₂-C(Cl)-NH-R → CF₃  
               |  
               N-CH₂-CO₂Me (LiHMDS, THF, −78°C)

Optimized parameters

  • LiHMDS (2.5 eq) in anhydrous THF
  • Reaction time: 4–6 h at −78°C → warm to 25°C
  • Yield : 78–83% for alkyl/aryl substituents

Stereochemical outcome
Bulky bases (LiHMDS vs K₂CO₃) enforce inversion at C2, producing >95% ee when chiral auxiliaries are employed.

Mitsunobu Cyclization of β-Hydroxysulfonamides

Stepwise approach

Performance metrics

Comparative Analysis of Methods

Method Yield Range Stereoselectivity Scalability
Aza-Darzens 86–92% cis:trans = 95:5 Pilot-scale
β-Chloroamine cycliz. 78–83% >95% ee Bench-scale
Mitsunobu 55–61% 99% ee Small-scale

Critical observations

  • Aza-Darzens : Optimal for rapid assembly but requires stringent temperature control
  • Cyclization routes : Superior for chiral resolution but involve multi-step sequences
  • Epoxide-derived : Limited by commercial availability of fluorinated oxiranes

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the nucleophile used in the ring-opening reaction .

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)aziridine-2-carboxylate primarily involves nucleophilic ring opening. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted products. This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the aziridine ring .

Comparison with Similar Compounds

Methyl 3-Phenylaziridine-2-carboxylate

  • Structure : Substitutes the -CF₃ group with a phenyl ring.
  • Reactivity : The phenyl group provides electron-donating effects, reducing ring strain compared to the electron-withdrawing -CF₃ group. This results in slower nucleophilic ring-opening reactions.
  • Applications : Used as a phenylalanine analog in peptide mimetics, contrasting with the trifluoromethyl derivative’s utility in fluorinated drug candidates .
Property Methyl 2-(Trifluoromethyl)aziridine-2-carboxylate Methyl 3-Phenylaziridine-2-carboxylate
Molecular Weight ~183.1 (calculated) ~191.2
Key Substituent -CF₃ -C₆H₅
Ring-Opening Reactivity High (electron-withdrawing -CF₃) Moderate (electron-donating -C₆H₅)
Stability Lower due to -CF₃ Higher

Triflusulfuron Methyl Ester

  • Structure : A sulfonylurea herbicide with a triazine ring and methyl ester group .
  • Reactivity : The ester undergoes hydrolysis in agricultural settings, unlike the aziridine’s ring-opening reactivity.
  • Applications : Herbicidal activity via acetolactate synthase inhibition, contrasting with the aziridine’s role in medicinal chemistry.
Property This compound Triflusulfuron Methyl Ester
Molecular Weight ~183.1 ~471.4
Core Structure Aziridine Triazine-sulfonylurea
Primary Reactivity Ring-opening Hydrolysis
Application Pharmaceutical intermediates Agriculture

Tetrahydrofurfuryl Acrylate

  • Structure : Contains a tetrahydrofuran (THF) ring and acrylate ester .
  • Reactivity : Metabolized to tetrahydrofurfuryl alcohol, highlighting ester hydrolysis as a key pathway. The aziridine derivative’s reactivity is dominated by ring strain rather than ester lability.
  • Applications : Used in polymers and adhesives, unlike the aziridine’s synthetic utility.
Property This compound Tetrahydrofurfuryl Acrylate
Molecular Weight ~183.1 156.18
Key Functional Group Aziridine + -CF₃ THF + acrylate
Degradation Pathway Ring-opening Ester hydrolysis
Bioavailability High lipophilicity due to -CF₃ Moderate (polar THF group)

Methyl 5-Amino-1-benzothiophene-2-carboxylate

  • Structure : Benzothiophene core with methyl ester .
  • Reactivity : Aromatic benzothiophene stabilizes the structure, reducing reactivity compared to the aziridine’s strained ring.
  • Applications : Used in organic electronics, contrasting with the aziridine’s pharmaceutical focus.

Key Research Findings

  • Electronic Effects: The -CF₃ group in this compound significantly lowers electron density at the aziridine ring, accelerating ring-opening reactions by 20–30% compared to non-fluorinated analogs .
  • Synthetic Challenges : Introducing the -CF₃ group complicates traditional aziridine synthesis routes, requiring modified conditions (e.g., low-temperature azide additions) to prevent premature ring opening .

Biological Activity

The molecular formula of methyl 2-(trifluoromethyl)aziridine-2-carboxylate is C5H6F3NO2C_5H_6F_3NO_2. The trifluoromethyl group enhances the compound's lipophilicity and reactivity due to its electron-withdrawing nature, which can affect interactions with biological macromolecules. The aziridine ring is known for its strain, making it reactive towards nucleophiles, such as amino acids and nucleotides, potentially leading to covalent modifications that could influence biological pathways .

1. Anticancer Potential

Aziridine derivatives have been extensively studied for their anticancer properties. For instance, compounds like Imexon utilize the aziridine ring to interact with cellular thiols, leading to increased levels of reactive oxygen species (ROS) and triggering apoptosis in cancer cells . this compound may exhibit similar mechanisms due to its structural characteristics.

2. Antimicrobial Activity

Research on various aziridine derivatives indicates potential antibacterial activity against pathogens such as Staphylococcus aureus. Studies have shown that modifications in the aziridine structure can significantly impact antimicrobial efficacy. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 8–16 µg/mL against resistant strains . While specific data on this compound is lacking, its structural analogs suggest a promising profile for antimicrobial activity.

3. Interaction with Biological Macromolecules

The reactivity of this compound with biological macromolecules is an area of interest. The strained aziridine ring can undergo ring-opening reactions, leading to interactions with nucleophiles, which may result in significant biochemical modifications. This property is crucial for understanding the potential therapeutic applications of the compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related aziridine derivatives is useful:

Compound NameStructureKey Differences
Methyl 2-phenylaziridine-2-carboxylateStructureLacks trifluoromethyl group; more hydrophobic
Methyl 3-(trifluoromethyl)aziridine-3-carboxylateStructureTrifluoromethyl at position 3; different reactivity
Methyl 4-chlorophenylaziridine-2-carboxylateStructureContains chlorine instead of trifluoromethyl

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce the trifluoromethyl group into aziridine carboxylate derivatives?

  • Methodological Answer : The trifluoromethyl group is typically introduced via nucleophilic or electrophilic substitution reactions. For example, coupling reactions using trifluoromethyl-containing precursors (e.g., trifluoromethyl amines or halides) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates may involve aziridine ring formation via cyclization of β-amino alcohols or via Staudinger-type reactions. LCMS (e.g., m/z 754 [M+H]+) and HPLC (retention time ~1.23–1.32 minutes under SQD-FA05 conditions) are critical for tracking progress and purity .

Q. What analytical techniques are recommended for characterizing Methyl 2-(trifluoromethyl)aziridine-2-carboxylate?

  • Methodological Answer :

  • LCMS : Confirms molecular weight (e.g., m/z 205–757 [M+H]+ depending on derivatives) and fragmentation patterns.
  • HPLC : Assesses purity and retention behavior (e.g., 1.23–1.32 minutes under TFA05 conditions).
  • NMR : ¹H/¹³C/¹⁹F NMR resolves structural features, including trifluoromethyl group integration and aziridine ring stereochemistry.
  • X-ray crystallography : Used for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How can researchers mitigate challenges associated with aziridine ring strain and stability during functionalization?

  • Methodological Answer :

  • Protective groups : Use tert-butyl or morpholine-based groups to stabilize the aziridine ring during reactions (e.g., tert-butyl esters in Example 324 of EP 4 374 877 A2).
  • Low-temperature conditions : Reduce ring-opening side reactions (e.g., reactions in THF at 0–5°C).
  • Catalytic systems : Employ palladium or copper catalysts for regioselective functionalization without destabilizing the ring .

Q. What computational approaches predict the regioselectivity of trifluoromethyl group addition in aziridine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in trifluoromethylation reactions.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
  • QSPR/QSAR : Correlates substituent electronic effects (e.g., electron-withdrawing groups) with reaction outcomes. Studies on similar systems (e.g., trifluoromethylpyridine derivatives) highlight the role of steric hindrance and π-π interactions .

Q. How can contradictions in reaction yields be resolved when varying substituents adjacent to the aziridine ring?

  • Methodological Answer :

  • Systematic substitution studies : Compare yields for derivatives with electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., nitro) groups.
  • Kinetic analysis : Use time-resolved NMR or stopped-flow techniques to identify rate-limiting steps.
  • Isotopic labeling : Track substituent effects on intermediates (e.g., ¹⁸O labeling in carboxylate esters).
  • Cross-validation : Replicate conditions from patents (e.g., EP 4 374 877 A2) while adjusting solvent polarity (e.g., THF vs. DMF) to isolate variables .

Key Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Advanced questions emphasize mechanistic and methodological rigor, leveraging interdisciplinary approaches (e.g., synthetic chemistry, computational modeling).
  • Contradictions in data (e.g., yield variability) are addressed through systematic experimental design and cross-referencing patent protocols .

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